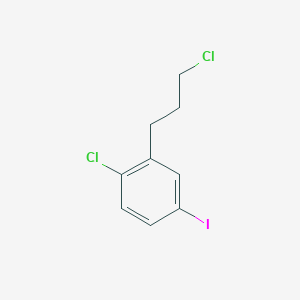
1-Chloro-2-(3-chloropropyl)-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with halogenating agents such as iodine monochloride (ICl) or a combination of iodine and a chlorinating agent. The reaction conditions often include the use of a solvent like dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-Chloro-2-(3-chloropropyl)-4-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-iodobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The chloropropyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
1-Chloro-2-(3-chloropropyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene: Contains a fluorine atom instead of iodine.
1-Chloro-2-(3-chloropropyl)-4-methylbenzene: Has a methyl group instead of iodine.
Uniqueness
1-Chloro-2-(3-chloropropyl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens with the chloropropyl group makes it a versatile compound for various synthetic and research applications.
生物活性
1-Chloro-2-(3-chloropropyl)-4-iodobenzene is an organic compound that features a complex structure with significant biological activity. This compound is of interest due to its potential applications in pharmaceuticals and materials science. Understanding its biological activity requires a comprehensive analysis of its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10Cl2I. Its structure consists of a benzene ring substituted with chlorine and iodine atoms along with a chloropropyl group. The presence of halogens often influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 251.04 g/mol |
| Boiling Point | Not specified |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 3.42 |
| GI Absorption | Low |
| BBB Permeant | Yes |
This compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound has been identified as a CYP1A2 inhibitor , which suggests potential implications in drug metabolism and interactions . Inhibition of cytochrome P450 enzymes can lead to altered pharmacokinetics for co-administered drugs.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the cytotoxic effects of halogenated compounds, including this compound, showed that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and disruption of mitochondrial function .
- Neurotoxicity Assessment : Research has indicated that certain chlorinated compounds can cross the blood-brain barrier (BBB), leading to neurotoxic effects. A study on similar compounds suggested that this compound may exhibit neurotoxic properties, although specific data on this compound is limited .
- Environmental Impact : The persistence of halogenated organic compounds in the environment raises concerns about their ecological effects. Studies have shown that such compounds can bioaccumulate and affect aquatic organisms, impacting ecosystems .
Toxicological Profile
The toxicological profile of this compound indicates moderate toxicity levels associated with exposure. The compound's ability to permeate biological membranes suggests that it could pose health risks upon exposure through inhalation or dermal contact.
属性
分子式 |
C9H9Cl2I |
|---|---|
分子量 |
314.97 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chloropropyl)-4-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI 键 |
ZQFQQWMOIGYBQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)CCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















